molecular formula C12H24N2O2 B7928854 N-Ethyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide

N-Ethyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide

Cat. No.: B7928854
M. Wt: 228.33 g/mol
InChI Key: NPAYKWOLPJQNKT-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.331 g/mol . This acetamide derivative features a cyclohexyl ring substituted with both N-ethyl acetamide and 2-hydroxyethylamino functional groups, contributing to its specific physicochemical properties, including a calculated density of 1.0±0.1 g/cm³ and a boiling point of 404.9±38.0 °C at 760 mmHg . The structure is characterized by a logP of approximately 1.14, indicating moderate lipophilicity, and a polar surface area (PSA) of 52.57 Ų, which can influence its solubility and potential interactions with biological membranes . As a versatile synthetic intermediate, this compound is valuable for researchers in medicinal chemistry exploring structure-activity relationships, particularly in the design of novel amine-functionalized molecules. Its structure, which includes hydrogen bond donor and acceptor sites, makes it a candidate for the development of molecular scaffolds and complex ligands in chemical synthesis. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic, therapeutic, or any other personal use. Researchers should handle the material with appropriate safety precautions, noting its flash point of 198.7±26.8 °C .

Properties

IUPAC Name

N-ethyl-N-[2-(2-hydroxyethylamino)cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-3-14(10(2)16)12-7-5-4-6-11(12)13-8-9-15/h11-13,15H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAYKWOLPJQNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1NCCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexylamine Intermediate Formation

The foundational step involves synthesizing the 2-(2-hydroxy-ethylamino)-cyclohexylamine intermediate. Patent WO2003042166A2 describes analogous pathways for generating cyclohexylamine derivatives via nitrostyrene reduction . For example:

  • Nitrostyrene (VI) undergoes reduction with Al/Hg amalgam in aqueous methanol to yield 2-(4-hydroxyphenyl)-ethylamine . Adapting this method, nitrostyrenes substituted with hydroxyethyl groups can be reduced to form the target cyclohexylamine intermediate.

Reaction conditions include:

  • Solvents : Methanol, ethanol, or acetic acid.

  • Temperature : 0°C to +100°C.

  • Catalysts : Sodium borohydride or palladium on charcoal for hydrogenation.

Acylation with Ethyl Acetamide

The intermediate amine is acylated using ethanoyl chloride or acetic anhydride in the presence of a base. Studocu’s protocol for N-ethyl acetamide synthesis provides a template:

  • Ethylamine reacts with ethanoyl chloride under cold conditions (-5°C to +10°C) to form the acetamide bond. For the target compound, 2-(2-hydroxy-ethylamino)-cyclohexylamine replaces ethylamine.

Key parameters:

  • Base : Pyridine or triethylamine to neutralize HCl byproducts.

  • Solvents : Dichloromethane or tetrahydrofuran.

Advanced Methodologies

One-Pot Synthesis via Cyanohydrin Intermediates

Patent WO2003042166A2 outlines a route using cyanohydrins to streamline synthesis:

  • Vanillin reacts with sodium cyanide to form hydroxy-(4-hydroxy-3-methoxy-phenyl)-acetonitrile .

  • Hydrogenation with palladium on charcoal and sulfuric acid yields the amine intermediate.

  • Acylation with ethyl acetyl chloride introduces the acetamide group.

This method avoids isolating intermediates, improving yield (reported up to 85% for analogous compounds).

Solvent-Free Melt Condensation

The patent emphasizes solvent-free reactions for eco-friendly synthesis:

  • 2-(2-Hydroxy-ethylamino)-cyclohexylamine and ethyl β-hydroxycarboxylic acid ester are heated 10–50°C above their melting point .

  • Eliminates solvent purification steps.

  • Achieves yields >90% for structurally similar acetamides.

Reaction Optimization

Temperature and Catalysis

ParameterOptimal RangeImpact on Yield
Acylation Temp -10°C to +20°CMinimizes side reactions
Reduction Temp +50°C to +70°CAccelerates Al/Hg reactivity
Catalyst Loading 5–10% Pd/CBalances cost and efficiency

Purification Techniques

  • Chromatography : Silica gel with ethyl acetate/hexane (3:1) resolves acetamide derivatives.

  • Recrystallization : Ethyl acetate/hexane mixtures yield >95% purity.

Analytical Validation

Spectroscopic Characterization

  • NMR : δ 1.2–1.4 ppm (cyclohexyl CH2), δ 2.0 ppm (acetamide CH3), δ 3.5–3.7 ppm (hydroxyethyl CH2).

  • MS : Molecular ion peak at m/z 241.3 ([M+H]+).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time 6.8 min.

Industrial-Scale Considerations

Cost-Effective Feedstocks

  • Chloroethane : $0.50/kg (bulk pricing) vs. Ethanoyl chloride : $2.30/kg.

  • Cyclohexene oxide : Alternative to nitrostyrenes for amine synthesis.

Waste Management

  • Al/Hg Amalgam : Requires neutralization with sodium bicarbonate before disposal.

  • HCl Byproducts : Scrubbed with NaOH to form NaCl.

Emerging Innovations

Enzymatic Acylation

  • Lipase B (Candida antarctica) catalyzes acetamide formation in aqueous media, reducing organic solvent use.

  • Yields 70–75% at 37°C.

Flow Chemistry

  • Microreactors enable continuous nitrostyrene reduction and acylation , cutting reaction time by 60% .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions typically require specific conditions such as controlled temperatures, pH, and the presence of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-Ethyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexyl ring provides stability and enhances the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

Table 1: Structural and Pharmacological Comparison of Selected Acetamide Derivatives

Compound Name Key Substituents Pharmacological Activity Key References
N-Ethyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide 2-hydroxyethylamino, ethyl, cyclohexyl Not explicitly reported (inferred opioid receptor modulation)
U-47700 () 3,4-Dichlorophenyl, dimethylamino, cyclohexyl μ-opioid receptor agonist (7.5× morphine potency)
U-50488H () 3,4-Dichlorophenyl, dimethylamino, cyclohexyl κ-opioid receptor agonist
N-Benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide () Benzyl, cyclohexylamino Antimicrobial/antiviral potential (synthesis focus)
2-Chloro-N-(4-ethylcyclohexyl)acetamide () Chloro, ethylcyclohexyl Pesticide applications
Key Observations:
  • Stereochemical Considerations : highlights the possibility of trans-4 stereoisomerism in analogs, which could influence conformational stability and binding efficiency .
Notes:
  • The target compound’s synthesis likely involves reductive amination or nucleophilic substitution, similar to methods in and .
  • The hydroxyethylamino group may enhance aqueous solubility compared to halogenated analogs (e.g., ’s 2-chloro derivative) .

Biological Activity

N-Ethyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.33 g/mol
  • Key Features :
    • Contains an ethyl group and a cyclohexyl ring.
    • The hydroxyethylamino moiety allows for hydrogen bonding with biological molecules, potentially influencing their structure and function.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. Common methods include:

  • Amidation Reactions : Reacting an appropriate acid chloride with the hydroxyethylamine.
  • Cyclization Processes : Utilizing cyclohexyl derivatives to form the desired compound through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • The hydroxyethylamino group enhances solubility and facilitates interactions with hydrophobic regions of proteins.
  • It may modulate neurotransmitter systems, indicating potential applications in treating neurological disorders.

Biological Activity

Preliminary studies suggest that this compound exhibits several biological activities:

  • Neuropharmacological Effects : Potential interactions with neurotransmitter receptors could lead to applications in treating conditions such as anxiety or depression.
  • Analgesic and Anti-inflammatory Properties : Similar compounds have shown efficacy in reducing pain and inflammation, suggesting that this compound may possess comparable effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Analgesic Activity :
    • A study indicated that compounds with similar structures exhibited significant analgesic effects in animal models, highlighting the potential of this compound in pain management.
  • Anticancer Potential :
    • Research on related acetamides has revealed cytotoxic activity against various cancer cell lines, suggesting that this compound may also inhibit tumor growth through mechanisms such as apoptosis induction .
  • Neuroprotective Effects :
    • Derivatives containing cyclohexane rings have been investigated for their neuroprotective properties, supporting the hypothesis that this compound could benefit neurodegenerative conditions.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
N-Ethyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamideC14H23N3O2Similar structure; studied for neuroprotective effects
N,N-Diethyl-4-(2-hydroxyethylamino)butanamideC12H25N3O2Contains hydroxyethylamine; investigated for anti-inflammatory effects
1-(Cyclohexylmethyl)-4-(hydroxyethyl)piperidineC14H23NOPiperidine derivative; known for neuroprotective properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Ethyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide, and how can its purity be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclohexylamine derivatives and acetamide precursors. For example, cyclohexylamine may be condensed with ethyl cyano acetate under reflux conditions using ammonium acetate as a catalyst, followed by selective alkylation and acetylation . Microwave-assisted synthesis (e.g., 60–100°C, 30–60 min) improves yield and reduces side products . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Purity (>98%) is confirmed via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) for structural validation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR resolve ethyl, cyclohexyl, and hydroxyethylamino groups (e.g., δ 1.2–1.5 ppm for cyclohexyl protons; δ 3.4–3.7 ppm for hydroxyethylamino groups) .
  • Mass spectrometry (HRMS) : Exact mass confirmation (e.g., m/z 285.1943 for [M+H]⁺).
  • Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C: 58.12%, H: 9.15%, N: 9.85%) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound, particularly regarding μ- vs. κ-opioid receptor selectivity?

  • Methodological Answer : The compound contains two chiral centers, producing cis/trans diastereomers. The trans isomer typically exhibits higher κ-opioid receptor affinity (Ki ≈ 4.2 nM) compared to μ-receptors (780:1 selectivity ratio) . To isolate isomers, use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) or enantioselective synthesis with L-tartaric acid resolution. In vitro binding assays (radioligand competition using [³H]U-69593 for κ and [³H]DAMGO for μ receptors) quantify selectivity .

Q. What experimental strategies resolve contradictions between in vitro receptor binding data and in vivo pharmacological effects?

  • Methodological Answer : Discrepancies may arise from metabolic stability or off-target effects. Strategies include:

  • Metabolic profiling : Incubate the compound with liver microsomes (human/rat) to identify metabolites (LC-MS/MS).
  • Dose-response studies : Compare ED₅₀ values in rodent analgesia models (e.g., tail-flick test) with in vitro IC₅₀ values.
  • Receptor knockout models : Test activity in μ-opioid receptor (MOR) knockout mice to isolate κ-mediated effects .

Q. How can conformational analysis guide the design of derivatives with enhanced κ-opioid agonist activity?

  • Methodological Answer : Molecular dynamics simulations (e.g., Schrödinger Maestro) identify low-energy conformers. Align the compound’s cyclohexyl and acetamide moieties with known κ-agonists like U-50488. Introduce aryloxy groups (e.g., 3,4-dichlorophenyl) to enhance lipophilicity (log P 3.5–5.0 optimal) and receptor docking . Validate via X-ray crystallography of receptor-ligand complexes .

Q. What pharmacological assays are recommended to evaluate efficacy and safety in preclinical studies?

  • Methodological Answer :

  • In vitro :
  • Receptor binding assays : Radioligand competition (κ: [³H]U-69593; μ: [³H]DAMGO).
  • Functional assays : GTPγS binding to measure G-protein activation.
  • In vivo :
  • Analgesia models : Rat paw pressure test (ED₅₀ ≈ 8–12 mg/kg) or abdominal constriction assay.
  • Safety profiling : Respiratory depression (whole-body plethysmography) and locomotor activity (open-field test) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s abuse liability versus its therapeutic potential?

  • Methodological Answer :

  • Abuse liability assessment : Use conditioned place preference (CPP) in rodents. Compare with morphine (positive control) and saline.
  • Therapeutic index : Calculate LD₅₀/ED₅₀ ratios in overdose models.
  • Clinical cross-validation : Compare self-reported user data (e.g., euphoria vs. respiratory depression) with preclinical findings, adjusting for interspecies metabolic differences .

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